molecular formula C13H10ClNO B13330573 6-(3-Chlorophenyl)-2-methylnicotinaldehyde

6-(3-Chlorophenyl)-2-methylnicotinaldehyde

Cat. No.: B13330573
M. Wt: 231.68 g/mol
InChI Key: PZURIRJUWRIQNO-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)-2-methylnicotinaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a nicotinaldehyde core substituted with a 3-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chlorophenyl)-2-methylnicotinaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chlorophenyl)-2-methylnicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: 6-(3-Chlorophenyl)-2-methylnicotinic acid.

    Reduction: 6-(3-Chlorophenyl)-2-methylnicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3-Chlorophenyl)-2-methylnicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Chlorophenyl)-2-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chlorophenyl group may also contribute to the compound’s biological activity by interacting with hydrophobic pockets in target molecules .

Comparison with Similar Compounds

Similar Compounds

    6-(3-Chlorophenyl)-2-methylnicotinic acid: An oxidized derivative with similar structural features.

    6-(3-Chlorophenyl)-2-methylnicotinalcohol: A reduced derivative with similar structural features.

    6-(3-Chlorophenyl)-2-methylpyridine: A structurally related compound lacking the aldehyde group.

Uniqueness

6-(3-Chlorophenyl)-2-methylnicotinaldehyde is unique due to the presence of both the aldehyde and chlorophenyl groups, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a promising candidate for further research in medicinal chemistry.

Properties

Molecular Formula

C13H10ClNO

Molecular Weight

231.68 g/mol

IUPAC Name

6-(3-chlorophenyl)-2-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C13H10ClNO/c1-9-11(8-16)5-6-13(15-9)10-3-2-4-12(14)7-10/h2-8H,1H3

InChI Key

PZURIRJUWRIQNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC(=CC=C2)Cl)C=O

Origin of Product

United States

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